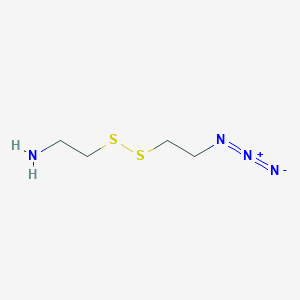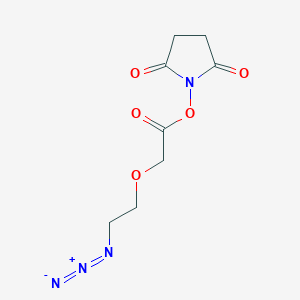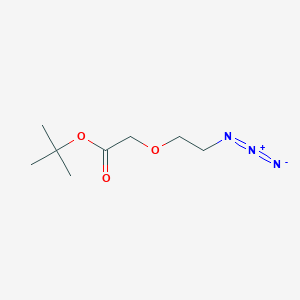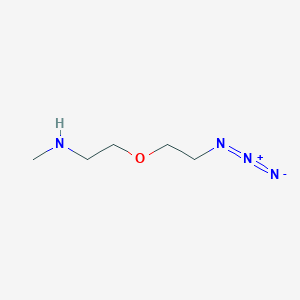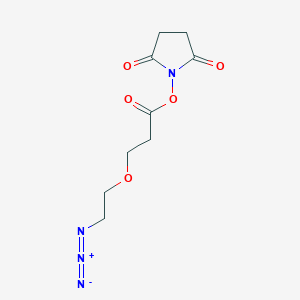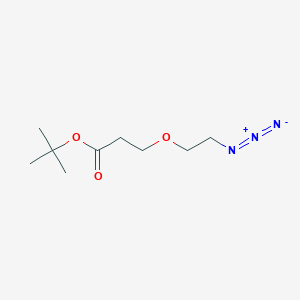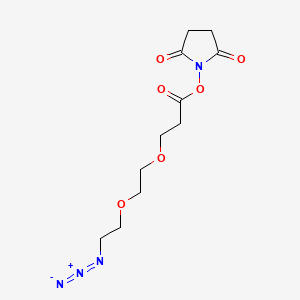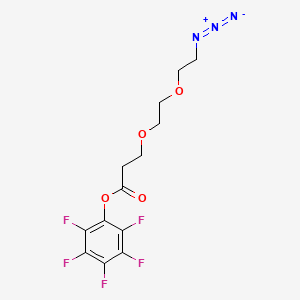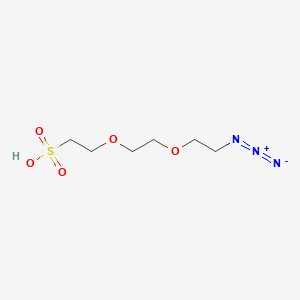
Azido-PEG9-amine
Übersicht
Beschreibung
Azido-PEG9-amine is a non-cleavable 9 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of this compound is C20H42N4O9 . It has a molecular weight of 482.57 .Chemical Reactions Analysis
This compound contains an azide and amine group. The azide group readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The amine group can react with carboxylic acids, activated acid esters, and other carbonyl compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.57 and a molecular formula of C20H42N4O9 . It appears as a liquid and is colorless to light yellow .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Azido-terminated Heterobifunctional PEG
Azido-PEG9-amine is used in the synthesis of azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives, like Azide-PEG-NH2 and Azide-PEG-COOH, are synthesized with high efficiency and are characterized by various spectroscopy methods. The terminal azido functionality allows for the conjugation of various ligands through click chemistry (Hiki & Kataoka, 2007).
2. Preparation of Heterobifunctional Linkers
This compound is crucial in preparing heterobifunctional linkers for conjugating ligands to molecular probes, demonstrating its utility in studying carbohydrate-binding proteins. This synthesis method can be applied to various PEG derivatives of different lengths (Bertozzi & Bednarski, 1991).
3. Development of Dynamic Surface Coatings
This compound derivatives like APP (azido-[polylysine-g-PEG]) are employed in creating dynamic surface coatings for cell adhesion. This technique enables spatial control of cell adhesion and is useful in various applications like tissue motility assays (van Dongen et al., 2013).
4. Site-specific PEGylation of Proteins
In therapeutic applications, this compound is used for site-specific PEGylation of proteins containing unnatural amino acids. This method involves incorporating para-azidophenylalanine into proteins and using the azido group for PEGylation (Deiters et al., 2004).
5. Synthesis of pH-sensitive Hydrogels
This compound is used in synthesizing hydrogels with polyaspartamide derivatives, demonstrating its potential in drug delivery and tissue engineering. These hydrogels are transparent, physically strong, and pH-sensitive (Huynh et al., 2013).
6. Catalyst-free Ring Opening of Epoxides and Aziridines
This compound facilitates the ring opening of epoxides and aziridines to form azido alcohols and azido amines. This process is highly efficient and selective, highlighting its application in organic synthesis (Das et al., 2007).
7. Intracellular Delivery with Biodegradable Scaffolds
This compound is a component in poly(lactide)-graft-poly(ethylene glycol) (PLA-g-PEG) brush copolymers, used for intracellular drug delivery. This demonstrates the compound's role in creating delivery vehicles with enhanced cellular uptake (Borchmann et al., 2015).
Wirkmechanismus
Target of Action
Azido-PEG9-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound’s primary targets are molecules containing Alkyne, BCN, or DBCO groups .
Mode of Action
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
In the context of ADCs, this compound serves as a linker between the antibody and the cytotoxic drug . For PROTACs, it connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action depends on its application. In ADCs, it enables the delivery of cytotoxic drugs to specific cells, thereby enhancing the efficacy and reducing the side effects of the treatment . In PROTACs, it allows for the targeted degradation of specific proteins within the cell .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Azido-PEG9-amine interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction forms a stable triazole linkage, which is a key feature in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs and PROTACs are designed to target specific proteins within cells, leading to their degradation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with molecules containing Alkyne groups . The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) forms a stable triazole linkage . This linkage is a critical component in the structure of ADCs and PROTACs, enabling them to bind to their target proteins and lead to their degradation .
Temporal Effects in Laboratory Settings
As a component of ADCs and PROTACs, its effects would be expected to persist as long as these molecules are present and active within the system .
Dosage Effects in Animal Models
The effects of ADCs and PROTACs, which this compound helps to form, would be expected to vary with dosage .
Metabolic Pathways
As a component of ADCs and PROTACs, it would be involved in the metabolic processes related to these molecules .
Transport and Distribution
As a component of ADCs and PROTACs, it would be expected to be transported and distributed along with these molecules .
Subcellular Localization
As a component of ADCs and PROTACs, it would be expected to localize to the same subcellular compartments as these molecules .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O9/c21-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-23-24-22/h1-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAUUOGHAUEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


